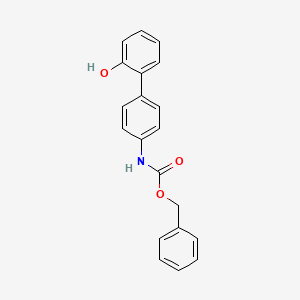

2-(4-Cbz-Aminopheny)phenol

Descripción

2-(4-Cbz-Aminopheny)phenol is a biphenyl derivative featuring a phenol group at position 2 of one phenyl ring and a carbobenzyloxy (Cbz)-protected amino group at position 4 of the adjacent phenyl ring. The Cbz group (benzyloxycarbonyl, C₈H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. Introducing the Cbz group increases molecular weight (estimated formula: ~C₂₀H₁₆NO₃; ~318 g/mol) and modifies solubility and reactivity, making it valuable in organic synthesis as an intermediate for pharmaceuticals or polymers .

Propiedades

IUPAC Name |

benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-20(23)24-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVURCKRIHRAKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxybenzylaminophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols can be achieved using copper or palladium catalysts, which facilitate the nucleophilic substitution of aryl halides activated by electron-withdrawing substituents .

Industrial Production Methods: On an industrial scale, phenols are often produced through the hydroxylation of arylboronic acids using hydrogen peroxide as an oxidant. This method is advantageous due to its mild reaction conditions and high yield . Additionally, the use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and recyclability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Carboxybenzylaminophenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)

Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Aplicaciones Científicas De Investigación

2-(4-Carboxybenzylaminophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(4-Carboxybenzylaminophenyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates various cell signaling pathways and gene expression, contributing to its biological effects. Key molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play crucial roles in regulating oxidative stress and inflammation .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Differences:

- Cbz Protection: Unlike 2-(4-Aminophenyl)phenol, the Cbz group in 2-(4-Cbz-Aminopheny)phenol renders the amine non-nucleophilic, enabling selective reactions at other sites .

- Azo Functionality: The azo group in 4-[2-(4-Aminophenyl)diazenyl]phenol introduces conjugation, enabling light absorption for dye applications, a feature absent in the Cbz derivative .

Physicochemical Properties

- Solubility: The Cbz group increases hydrophobicity compared to 2-(4-Aminophenyl)phenol, likely reducing water solubility. This contrasts with 4-aminophenol, which is moderately water-soluble .

- Thermal Stability: Pyrazole-based phenolic compounds (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) exhibit high thermal stability due to aromatic stacking . The Cbz derivative may share similar stability but lacks direct data.

- Melting Point: 4-Aminophenol melts at 186–187°C , while positional isomers like 4-Amino-2-phenylphenol lack reported values . The Cbz group may lower melting points due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.